

An In-depth Technical Guide to the Chemical Properties of 3,4-Dihydroxybutanal

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Compound of Interest

Compound Name: Butanal, 3,4-dihydroxy-

Cat. No.: B15477316

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,4-dihydroxybutanal. The information is compiled for professionals in research and development who require a detailed understanding of this compound. This document summarizes its chemical structure, physical properties, and a detailed experimental protocol for its synthesis.

Core Chemical Properties

3,4-Dihydroxybutanal is a chiral aldehyde containing two hydroxyl groups. It exists as two enantiomers, (S)-3,4-dihydroxybutanal and (R)-3,4-dihydroxybutanal, as well as a racemic mixture. The presence of both aldehyde and alcohol functional groups makes it a reactive molecule with potential for various chemical transformations.

Data Presentation: Chemical and Physical Properties

Quantitative data available for 3,4-dihydroxybutanal is largely computational. Experimental values for properties such as boiling point and melting point are not readily available in the cited literature.

Property	Value	Source
Molecular Formula	C4H8O3	PubChem[1][2]
Molecular Weight	104.10 g/mol	PubChem[1][2]
IUPAC Name	(3S)-3,4-dihydroxybutanal / (3R)-3,4-dihydroxybutanal	PubChem[1][2]
CAS Number	81893-52-9 ((S)-enantiomer) [2] 44595-51-9 ((R)- enantiomer)[1] 34764-22-2 (racemic)[3]	PubChem[1][2], Chemsr[3]
XLogP3 (Computed)	-1.6	PubChem[1][2]
Hydrogen Bond Donor Count (Computed)	2	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	3	PubChem[1]
Rotatable Bond Count (Computed)	2	PubChem[1]
Exact Mass (Computed)	104.047344113 Da	PubChem[1][2]
Topological Polar Surface Area (Computed)	57.5 Å ²	PubChem[1]
Heavy Atom Count (Computed)	7	PubChem[1]
Complexity (Computed)	52.9	PubChem[1]

Experimental Protocols

The synthesis of 3,4-dihydroxybutanal can be achieved through the oxidation of the corresponding diol, 1,2,4-butanetriol. A common and effective method for the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is the use of Pyridinium Chlorochromate (PCC).[4]

Synthesis of 3,4-Dihydroxybutanal via PCC Oxidation of 1,2,4-Butanetriol

This protocol is based on general procedures for the oxidation of primary alcohols using PCC.

[\[4\]](#)[\[5\]](#)

Materials:

- 1,2,4-Butanetriol
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Silica Gel
- Anhydrous Diethyl Ether
- Celite or powdered molecular sieves (optional)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
- Rotary evaporator

Procedure:

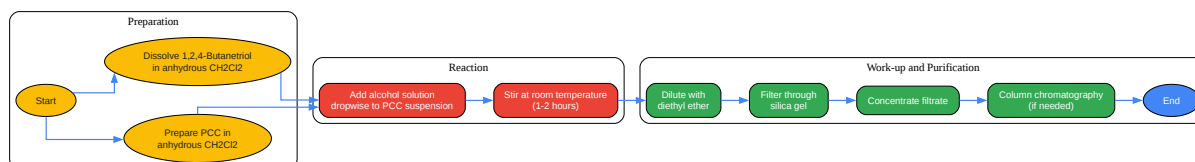
- **Preparation of the Reaction Mixture:** In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH_2Cl_2). The volume of the solvent should be sufficient to create a stirrable slurry. For reactions sensitive to acid, a buffer such as sodium acetate can be added.
- **Addition of the Alcohol:** Dissolve 1,2,4-butanetriol (1 equivalent) in a minimal amount of anhydrous CH_2Cl_2 . Transfer this solution to a dropping funnel and add it dropwise to the stirred PCC suspension over a period of 10-15 minutes.
- **Reaction Monitoring:** The reaction is typically exothermic. The mixture will turn into a dark, tarry substance. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol. The reaction is generally complete within 1-2 hours at room temperature.
- **Work-up:** Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and stir for an additional 15-20 minutes. The solid residue, containing reduced chromium salts, is then removed by filtration through a pad of silica gel or Celite.
- **Purification:** The filtrate, containing the desired 3,4-dihydroxybutanal, is concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

- PCC is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.^[2]
- Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a fume hood.
- The reaction should be carried out under anhydrous conditions as the presence of water can lead to the formation of a hydrate from the aldehyde, which may be further oxidized.^[5]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 3,4-Dihydroxybutanal



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Caption: Workflow for the synthesis of 3,4-dihydroxybutanal.

Biological Activity and Signaling Pathways

Currently, there is a lack of available scientific literature detailing the specific biological activities or signaling pathway involvement of 3,4-dihydroxybutanal. Further research is required to elucidate its potential roles in biological systems.

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